phenyl(2-phenylcyclopropyl)methanamine hydrochloride
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Overview
Description
Phenyl(2-phenylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C16H17N·HCl. It is a crystalline powder that is used in various scientific research applications. The compound is known for its unique structure, which includes a cyclopropyl ring fused with a phenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(2-phenylcyclopropyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The initial step involves the formation of the cyclopropyl ring. This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.
Attachment of the Phenyl Group: The next step is the attachment of the phenyl group to the cyclopropyl ring. This can be done through a Friedel-Crafts alkylation reaction, where the cyclopropyl ring is treated with a phenyl halide in the presence of a Lewis acid catalyst.
Formation of the Methanamine Group: The final step involves the introduction of the methanamine group. This can be achieved through a reductive amination reaction, where the intermediate compound is treated with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl(2-phenylcyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, acids, or bases can be used depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Phenyl(2-phenylcyclopropyl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological pathways and mechanisms
Biological Activity
Phenyl(2-phenylcyclopropyl)methanamine hydrochloride, a compound of significant interest in medicinal chemistry, has been studied for its biological activities, particularly its interactions with serotonin receptors. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique cyclopropyl structure that contributes to its biological activity. Its molecular formula is C17H20N·HCl, and it is characterized by the presence of a phenyl group attached to a cyclopropylmethanamine backbone. This structure allows for diverse interactions with biological targets.
This compound primarily acts as an agonist at serotonin receptors, particularly the 5-HT2C receptor. The mechanism involves:
- Agonistic Activity : The compound binds to the 5-HT2C receptor, activating Gq signaling pathways while avoiding β-arrestin recruitment, which is significant for therapeutic applications in treating mood disorders and psychosis .
- Selective Potency : Research indicates that certain derivatives exhibit high selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors, which is crucial for minimizing side effects associated with broader receptor activation .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:
Compound | EC50 (nM) | Selectivity (5-HT2C vs. 5-HT2A/2B) | Biological Activity |
---|---|---|---|
N-methyl derivative (+)-15a | 23 | High (favoring Gq signaling) | Potent agonist with antipsychotic potential |
N-benzyl derivative (+)-19 | 24 | Full selectivity over 5-HT2B | Significant antipsychotic-like activity |
Parent compound | Varies | Moderate | General serotonergic activity |
Case Studies and Research Findings
- Antipsychotic Activity : A study evaluated the antipsychotic potential of various derivatives in an amphetamine-induced hyperactivity model. Compounds like (+)-19 demonstrated significant reductions in hyperactivity, indicating their potential as therapeutic agents for psychosis .
- Functional Selectivity : Research highlighted the importance of functional selectivity at the 5-HT2C receptor. The N-methylated compound (+)-15a was noted for its ability to activate Gq signaling without β-arrestin recruitment, suggesting a favorable profile for minimizing side effects associated with traditional antipsychotics .
- Pharmacokinetic Properties : Studies have also focused on the pharmacokinetic profiles of these compounds, assessing their blood-brain barrier permeability and overall bioavailability. The calculated LogP values indicate promising CNS penetration capabilities, which are essential for central nervous system-targeted therapies .
Properties
IUPAC Name |
phenyl-(2-phenylcyclopropyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N.ClH/c17-16(13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12;/h1-10,14-16H,11,17H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMLLXDJZONYCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=CC=C2)N)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.